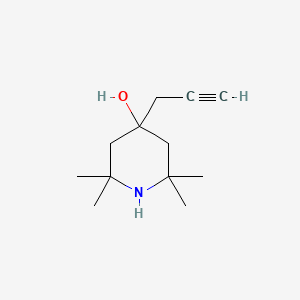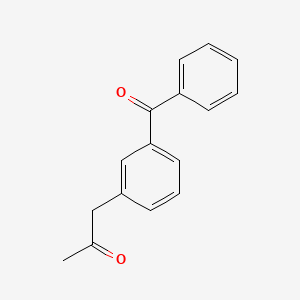
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is a chemical compound with the molecular formula C10H17NaO3. It is known for its unique structure, which includes a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt typically involves the reaction of cyclohexaneacetic acid with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The cyclohexane ring provides structural stability and can affect the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexaneacetic acid
- 2-Hydroxyethylamine
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is unique due to its combination of a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This unique structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
| 77945-11-0 | |
Fórmula molecular |
C10H17NaO3 |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
sodium;2-[1-(2-hydroxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C10H18O3.Na/c11-7-6-10(8-9(12)13)4-2-1-3-5-10;/h11H,1-8H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
WPRPQWPNETWLSK-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)(CCO)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)



![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
